molecular formula C10H14ClNO2 B1440259 2-(Dimethylamino)-2-phenylacetic acid hydrochloride CAS No. 58685-78-2

2-(Dimethylamino)-2-phenylacetic acid hydrochloride

Cat. No.: B1440259
CAS No.: 58685-78-2
M. Wt: 215.67 g/mol
InChI Key: FQYXFGONKKDOKW-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-phenylacetic acid hydrochloride is an organic compound with a molecular formula of C10H14ClNO2. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a phenyl group and the hydrogen atoms of the methyl group are replaced by dimethylamino groups. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride typically involves the reaction of dimethylamine with phenylacetic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature conditions. The product is then purified through recrystallization from a solvent like chloroform or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure to produce dimethylamine, which is then reacted with phenylacetic acid .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-phenylacetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce dimethylamine derivatives .

Scientific Research Applications

2-(Dimethylamino)-2-phenylacetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. Its effects are mediated through the modulation of biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Dimethylglycine: Similar in structure but lacks the phenyl group.

    N,N-Dimethylaminoacetic acid: Similar but with different functional groups.

    Phenylacetic acid: Lacks the dimethylamino group.

Uniqueness

2-(Dimethylamino)-2-phenylacetic acid hydrochloride is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

2-(dimethylamino)-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11(2)9(10(12)13)8-6-4-3-5-7-8;/h3-7,9H,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYXFGONKKDOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58685-78-2
Record name 2-(dimethylamino)-2-phenylacetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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